

3-Furoyl Chloride: A Technical Guide to Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Furoyl chloride**

Cat. No.: **B1305837**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Furoyl chloride (CAS No. 26214-65-3), a key intermediate in organic synthesis, is of significant interest to the pharmaceutical and agrochemical industries. Its utility as a building block for complex molecules necessitates a thorough understanding of its commercial availability, purity profiles, and the analytical methodologies required for its quality control. This technical guide provides an in-depth overview of these aspects, complete with experimental protocols and data presented for clarity and practical application.

Commercial Availability and Purity

3-Furoyl chloride is readily available from a variety of chemical suppliers, typically offered in research to bulk quantities. The purity of commercially available **3-furoyl chloride** generally ranges from 97% to over 99%. For applications requiring exceptionally high purity, specialized suppliers or in-house synthesis and purification may be necessary.

Table 1: Commercial Availability and Purity of **3-Furoyl Chloride**

Supplier	Stated Purity	Available Quantities
Sigma-Aldrich	97% [1]	1 g, 5 g
Thermo Scientific	97%	Gram quantities
Shaanxi Dideu Medichem Co. Ltd.	99.0%+ [2]	Bulk (KG)
Henan Lihao Chem Plant Limited	99% [3]	Bulk (KG)
Compound Net Biotechnology Inc.	95% [3]	Inquire for details
Chongqing Chemdad Co., Ltd	97%, 98% (GC) [4]	Inquire for details
ChemicalBook Suppliers	>95% to 99.0%+ [2]	Various

Note: Availability and purity levels are subject to change. It is recommended to request a certificate of analysis (CoA) from the supplier for the specific lot.

Common Impurities


The most common impurities in **3-furoyl chloride** are typically related to its synthesis and handling. These can include:

- 3-Furoic acid: The starting material for the synthesis. Its presence indicates an incomplete reaction or hydrolysis of the product.
- Residual Chlorinating Agents: Traces of thionyl chloride, oxalyl chloride, or phosgene and their byproducts may be present.
- Solvents: Residual solvents used during the synthesis and purification process.
- Polymers: Acid chlorides can be susceptible to polymerization over time, especially if exposed to moisture or impurities.

Synthesis of 3-Furoyl Chloride

The synthesis of **3-furoyl chloride** from 3-furoic acid is a standard transformation that can be achieved using several chlorinating agents. The choice of reagent can influence the purity of the final product and the reaction conditions required.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-furoyl chloride**.

Experimental Protocols

1. Synthesis using Thionyl Chloride

This is a common and effective method for the preparation of acyl chlorides.

- Materials:
 - 3-Furoic acid
 - Thionyl chloride (SOCl_2)
 - Anhydrous dichloromethane (DCM) or another inert solvent (optional)
 - Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO_2 fumes)
 - Magnetic stirrer
- Procedure:
 - In a flame-dried round-bottom flask, place 3-furoic acid (1 equivalent).
 - If using a solvent, add anhydrous DCM.
 - Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred suspension at room temperature. The addition can be done via a dropping funnel.
 - After the addition is complete, heat the reaction mixture to reflux (typically 40-50°C if using DCM, or higher if neat) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
 - Allow the mixture to cool to room temperature.
 - Remove the excess thionyl chloride and solvent under reduced pressure. A co-evaporation with an inert solvent like toluene can help to remove the last traces of thionyl chloride.
 - The crude **3-furoyl chloride** can be purified by vacuum distillation.

2. Synthesis using Oxalyl Chloride

Oxalyl chloride is a milder alternative to thionyl chloride and the byproducts (CO , CO_2 , HCl) are all gaseous, which can simplify purification.

- Materials:

- 3-Furoic acid
- Oxalyl chloride ((COCl)₂)
- Anhydrous dichloromethane (DCM) or another inert solvent
- A catalytic amount of N,N-dimethylformamide (DMF)
- Round-bottom flask with a gas outlet to a trap
- Magnetic stirrer

- Procedure:

- In a flame-dried round-bottom flask, dissolve 3-furoic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Add a catalytic amount of DMF (1-2 drops).
- Slowly add oxalyl chloride (1.2 - 1.5 equivalents) to the stirred solution at 0°C (ice bath).
- After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
- Remove the solvent and excess oxalyl chloride under reduced pressure.
- The resulting crude **3-furoyl chloride** can be purified by vacuum distillation.

3. High-Purity Synthesis using Phosgene (as described in Patent CN106674166A)[5][6]

This method is suitable for producing high-purity **3-furoyl chloride** and is amenable to larger scale production. (Caution: Phosgene is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures in place).

- Materials:

- 3-Furoic acid

- **3-Furoyl chloride** (as solvent)
- N,N-Dimethylformamide (DMF) (catalyst)
- Phosgene (COCl₂)
- Reaction vessel with a reflux condenser and a gas absorption unit
- Procedure:
 - To a reaction vessel, add **3-furoyl chloride** (as solvent). For example, 200g.[5][6]
 - Heat the vessel to 40-100°C.
 - Add DMF (e.g., 0.10g) and 3-furoic acid (e.g., 100.0g).[5][6]
 - Introduce phosgene gas into the stirred reaction mixture for a specified period (e.g., 2 hours), during which the white suspension will turn into a brown liquid.[5][6]
 - After the reaction is complete, perform vacuum distillation to obtain the pure **3-furoyl chloride**. This method has been reported to yield purities of up to 99.94% by HPLC.[5][6]

Analytical Methods for Purity Determination

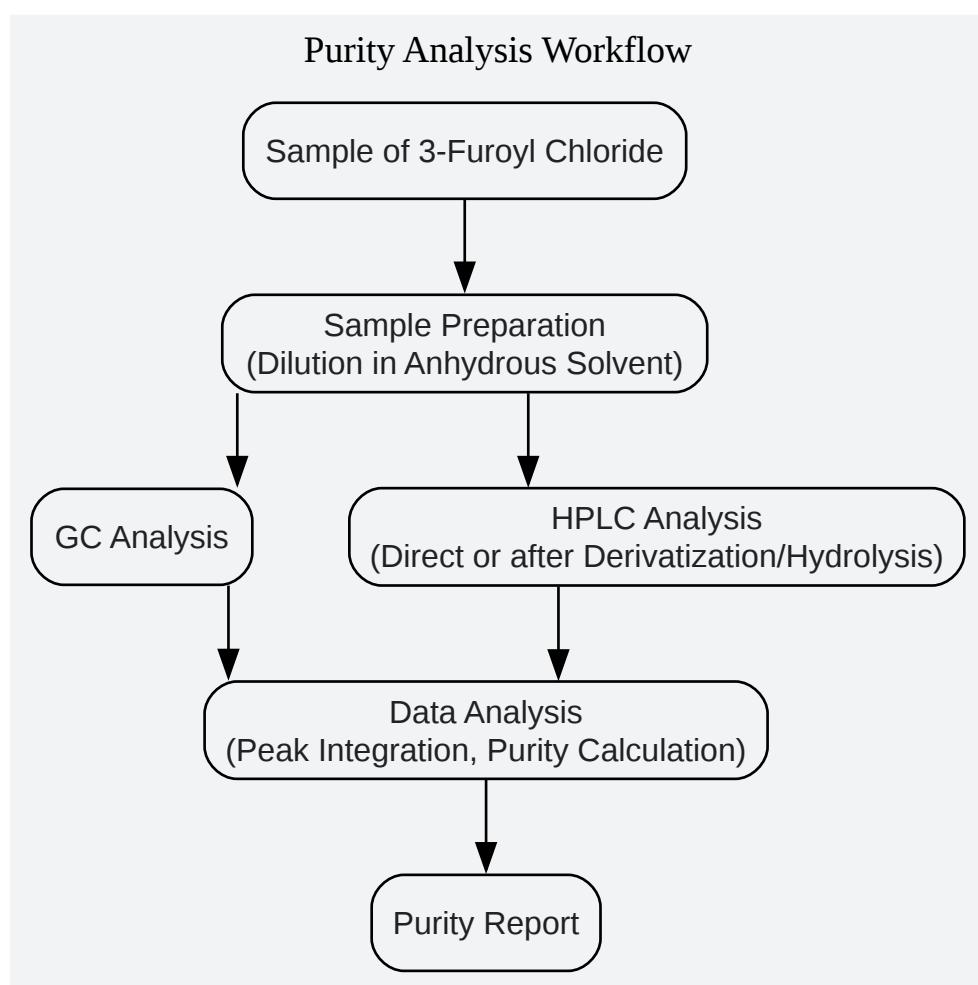
Accurate determination of the purity of **3-furoyl chloride** is crucial for its application in synthesis. The most common analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

GC is a suitable method for the analysis of the volatile and thermally stable **3-furoyl chloride**.

- Typical GC Parameters:
 - Column: A non-polar or medium-polarity column is generally used. A common choice would be a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5ms).
 - Injector Temperature: 250°C

- Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS)
- Detector Temperature: 280°C
- Carrier Gas: Helium or Hydrogen
- Temperature Program:
 - Initial Temperature: 60°C, hold for 1 minute.
 - Ramp: 10-20°C/minute to 250°C.
 - Final Hold: 5-10 minutes.
- Sample Preparation: A dilute solution of **3-furoyl chloride** in an anhydrous aprotic solvent (e.g., dichloromethane, hexane) is prepared. It is important to work quickly and in a dry environment to prevent hydrolysis.


High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of **3-furoyl chloride**. Due to its reactivity with water and protic solvents, a non-aqueous or reverse-phase method with careful mobile phase selection is required. Derivatization can also be employed for more robust analysis.

- Typical Reverse-Phase HPLC Parameters (for the hydrolyzed product, 3-furoic acid, or after derivatization):
 - Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
 - Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used. A typical gradient might be from 20% to 80% acetonitrile over 15-20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV detector at a wavelength where 3-furoic acid has strong absorbance (e.g., around 254 nm).

- Column Temperature: 25-30°C.
- Direct Analysis (Non-Aqueous): For direct analysis of the acyl chloride, a non-aqueous reverse-phase or normal-phase method would be necessary. This is less common due to the challenges of working under strictly anhydrous conditions.

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the purity analysis of **3-furoyl chloride**.

Conclusion

3-Furoyl chloride is a commercially accessible and highly valuable reagent for chemical synthesis. Understanding the available purities from different suppliers is the first step for any research or development project. For applications demanding higher purity than commercially available, the synthetic protocols provided in this guide offer viable routes to obtaining high-quality material. The choice of synthetic method will depend on the scale, desired purity, and safety considerations. Finally, robust analytical methods, such as GC and HPLC, are essential for the quality control and assurance of **3-furoyl chloride**, ensuring the reliability and reproducibility of subsequent synthetic transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-氟酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Furoyl chloride | 26214-65-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 3-Furoyl chloride One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 6. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [3-Furoyl Chloride: A Technical Guide to Commercial Availability, Purity, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305837#commercial-availability-and-purity-of-3-furoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com